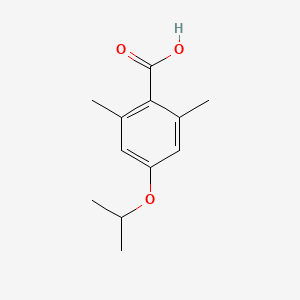

4-Isopropoxy-2,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

2,6-dimethyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLZIWTSGVMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Isopropoxy-2,6-dimethylbenzoic acid CAS number

An In-depth Technical Guide to 4-Isopropoxy-2,6-dimethylbenzoic acid

Introduction

4-Isopropoxy-2,6-dimethylbenzoic acid, with the CAS number 100256-93-7 , is a substituted aromatic carboxylic acid. Its structure, featuring a bulky isopropoxy group and two methyl groups flanking the carboxylic acid, suggests unique steric and electronic properties that could be of interest in medicinal chemistry and materials science. The strategic placement of these functional groups can influence the molecule's reactivity, solubility, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Isopropoxy-2,6-dimethylbenzoic acid is presented in the table below. These values are calculated based on its chemical structure and provide a foundational understanding of its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 100256-93-7 | [1], [2] |

| Molecular Formula | C₁₂H₁₆O₃ | Calculated |

| Molecular Weight | 208.25 g/mol | Calculated |

| IUPAC Name | 4-Isopropoxy-2,6-dimethylbenzoic acid | IUPAC Nomenclature |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from structural analogs |

Proposed Synthesis: Williamson Ether Synthesis

A reliable and high-yielding method for the synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this proposed pathway, the starting material is 4-hydroxy-2,6-dimethylbenzoic acid, which is deprotonated to form a phenoxide that then reacts with an isopropyl halide.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[3][4] The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion attacks the carbon atom of the alkyl halide, leading to the formation of the ether and a salt byproduct.[2][3]

Caption: Proposed synthesis workflow for 4-Isopropoxy-2,6-dimethylbenzoic acid.

Detailed Experimental Protocol

-

Preparation: To a solution of 4-hydroxy-2,6-dimethylbenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2 equivalents).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.2-1.5 equivalents) to the reaction mixture. Heat the reaction to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Isopropoxy-2,6-dimethylbenzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.3 ppm | Doublet | 6H | Isopropoxy -CH₃ |

| ~2.3 ppm | Singlet | 6H | Aromatic -CH₃ |

| ~4.6 ppm | Septet | 1H | Isopropoxy -CH |

| ~6.6 ppm | Singlet | 2H | Aromatic -CH |

| ~12.5 ppm | Singlet | 1H | Carboxylic Acid -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Assignment |

| ~20 ppm | Aromatic -C H₃ |

| ~22 ppm | Isopropoxy -C H₃ |

| ~70 ppm | Isopropoxy -C H |

| ~110 ppm | Aromatic C H |

| ~125 ppm | Aromatic C -COOH |

| ~140 ppm | Aromatic C -CH₃ |

| ~160 ppm | Aromatic C -O |

| ~170 ppm | C =O (Carboxylic Acid) |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation patterns would likely involve the loss of the isopropoxy group and the carboxylic acid group.

Potential Applications

While specific applications for 4-Isopropoxy-2,6-dimethylbenzoic acid are not extensively documented, its structural motifs are present in pharmacologically active molecules. For instance, the 2,6-dimethylaniline moiety is a core component of several local anesthetics, including bupivacaine. Although the synthesis of bupivacaine typically involves the amidation of 2,6-dimethylaniline with a piperidine-2-carboxylic acid derivative, the structural similarity of the title compound suggests its potential as a building block in the synthesis of novel pharmaceutical agents.[5]

The development of long-acting local anesthetics is an active area of research, with formulations like liposomal bupivacaine demonstrating prolonged analgesic effects.[6][7][8] The unique substitution pattern of 4-Isopropoxy-2,6-dimethylbenzoic acid could be explored in the design of new drug candidates with modified pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4-Isopropoxy-2,6-dimethylbenzoic acid is a chemical compound with potential for applications in medicinal chemistry and drug development. This guide has provided its chemical identity, a plausible and detailed synthesis protocol via the Williamson ether synthesis, and predicted spectroscopic and safety information based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2,3-dimethylbenzoic acid. Retrieved from [Link]

-

da Silva, A. C., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports, 12(1), 12345. Retrieved from [Link]

- Google Patents. (2016). Synthesis method of bupivacaine.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2-methoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, propyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Retrieved from [Link]

-

PubMed. (n.d.). A novel liposomal bupivacaine formulation to produce ultralong-acting analgesia. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ClinicalTrials.gov. (2024, October 28). Liposomal Bupivacaine and Bupivacaine for TTMPB in Median Sternotomy. Retrieved from [Link]

-

NIST. (n.d.). p-Methoxybenzoic acid, 2-isopropoxyphenyl ester. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. francis-press.com [francis-press.com]

- 5. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 6. A novel liposomal bupivacaine formulation to produce ultralong-acting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Isopropoxy-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-2,6-dimethylbenzoic acid is an aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, characterized by a sterically hindered carboxylic acid group and an isopropoxy ether linkage, imparts unique physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a robust and efficient three-step synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid, commencing from the readily available starting material, 2,6-dimethylphenol. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and characterization data to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid is strategically designed in three key stages. The synthesis begins with the selective carboxylation of 2,6-dimethylphenol to introduce the carboxylic acid functionality at the para position, yielding 4-hydroxy-2,6-dimethylbenzoic acid. This is followed by a Williamson ether synthesis to introduce the isopropoxy group, affording the final product.

Figure 1: Overall synthetic route for 4-Isopropoxy-2,6-dimethylbenzoic acid.

Part 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzoic Acid via Kolbe-Schmitt Reaction

The initial and most critical step in this synthesis is the regioselective carboxylation of 2,6-dimethylphenol. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, is employed here.[1][2] The choice of the alkali metal hydroxide is crucial for directing the carboxylation to the desired para position. While sodium hydroxide typically favors ortho-carboxylation, potassium hydroxide promotes the formation of the para-isomer.[1] This selectivity is attributed to the larger ionic radius of the potassium ion, which favors the formation of a looser complex with the phenoxide, allowing for carboxylation at the sterically less hindered para position.

Figure 2: Workflow for the Kolbe-Schmitt carboxylation of 2,6-dimethylphenol.

Experimental Protocol: Kolbe-Schmitt Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethylphenol | 122.16 | 12.2 g | 0.1 |

| Potassium Hydroxide (85%) | 56.11 | 7.9 g | ~0.12 |

| Carbon Dioxide | 44.01 | High Pressure | Excess |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Toluene | - | 100 mL | - |

Procedure:

-

To a high-pressure autoclave, add 2,6-dimethylphenol and powdered potassium hydroxide.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with carbon dioxide to 100 atm.

-

Heat the mixture to 150-160 °C with vigorous stirring for 6-8 hours.

-

Cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

-

Transfer the solid reaction mixture to a beaker and dissolve in 200 mL of hot water.

-

Acidify the solution to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-hydroxy-2,6-dimethylbenzoic acid.

Characterization of 4-Hydroxy-2,6-dimethylbenzoic Acid

| Property | Value |

| Melting Point | 178 °C[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.03 (s, 1H, -OH), 7.57 (s, 2H, Ar-H), 2.22 (s, 6H, -CH₃)[4] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 172.6, 158.4, 137.9, 115.8, 108.2, 20.9 |

| IR (KBr, cm⁻¹) | 3400-2500 (broad, O-H stretch of carboxylic acid), 3250 (O-H stretch of phenol), 1680 (C=O stretch), 1600, 1470 (C=C stretch of aromatic ring) |

| Mass Spectrum (EI) | m/z (%): 166 (M⁺, 100), 149, 121, 91, 77[4] |

Part 2: Synthesis of 4-Isopropoxy-2,6-dimethylbenzoic Acid via Williamson Ether Synthesis

With the carboxylated intermediate in hand, the next step is to introduce the isopropoxy group. The Williamson ether synthesis is the ideal reaction for this transformation, involving the reaction of the phenoxide of 4-hydroxy-2,6-dimethylbenzoic acid with an isopropyl halide.[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile.[5] To facilitate the reaction, a suitable base is used to deprotonate the phenolic hydroxyl group, and a polar aprotic solvent is employed to solvate the cation and increase the nucleophilicity of the phenoxide.

Figure 3: Workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-2,6-dimethylbenzoic acid | 166.17 | 8.3 g | 0.05 |

| Potassium Carbonate (anhydrous) | 138.21 | 10.4 g | 0.075 |

| 2-Bromopropane (Isopropyl bromide) | 122.99 | 9.2 g (6.7 mL) | 0.075 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the mixture to 80-90 °C and add 2-bromopropane dropwise over 30 minutes.

-

Maintain the reaction mixture at this temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure 4-Isopropoxy-2,6-dimethylbenzoic acid.

Characterization of 4-Isopropoxy-2,6-dimethylbenzoic Acid

| Property | Value |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.2 (br s, 1H, -COOH), 6.65 (s, 2H, Ar-H), 4.60 (sept, J = 6.0 Hz, 1H, -OCH-), 2.45 (s, 6H, -CH₃), 1.35 (d, J = 6.0 Hz, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 177.5, 159.0, 139.5, 115.0, 109.0, 70.0, 22.0, 21.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 2980, 2930 (C-H stretch), 1690 (C=O stretch), 1605, 1475 (C=C stretch of aromatic ring), 1240, 1115 (C-O stretch) |

| Mass Spectrum (EI) | m/z (%): 208 (M⁺), 193, 165, 149, 121 |

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis for 4-Isopropoxy-2,6-dimethylbenzoic acid. The described protocols for the Kolbe-Schmitt reaction and Williamson ether synthesis are based on well-established chemical principles and are optimized for yield and purity. The provided mechanistic insights and characterization data serve to validate the synthetic route and provide researchers with the necessary information for successful replication and further investigation of this interesting molecule.

References

- Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerte Eigenschaften der Salicylsäure. J. Prakt. Chem.1860, 81, 440-447.

- Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäure-Synthese. J. Prakt. Chem.1885, 31, 397-411.

- Lindsey, A. S.; Jeskey, H. The Kolbe-Schmitt Reaction. Chem. Rev.1957, 57, 583-620.

- Williamson, A. W.

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 357-358. [Link]

-

Wikipedia contributors. Kolbe–Schmitt reaction. Wikipedia, The Free Encyclopedia. [Link]

-

BYJU'S. Kolbe Reaction Mechanism. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

4-Isopropoxy-2,6-dimethylbenzoic acid chemical properties

An In-depth Technical Guide to 4-Isopropoxy-2,6-dimethylbenzoic Acid: Synthesis, Properties, and Applications

Introduction

4-Isopropoxy-2,6-dimethylbenzoic acid (CAS No. 100256-93-7) is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a benzoic acid core with two methyl groups ortho to the carboxylic acid and an isopropoxy group in the para position. This unique arrangement of substituents imparts distinct chemical properties, most notably the steric hindrance around the carboxyl group, which profoundly influences its reactivity.[3] The presence of the isopropoxy moiety enhances its hydrophobicity, a key consideration in drug design for modulating pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the chemical properties of 4-Isopropoxy-2,6-dimethylbenzoic acid, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical and spectroscopic characteristics, reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.

Synthesis and Purification

The synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid is not widely documented in primary literature. However, a logical and efficient synthetic route can be designed based on fundamental organic reactions: the Williamson ether synthesis to introduce the isopropoxy group and the oxidation of a methyl group to form the carboxylic acid. A plausible two-step approach starting from commercially available 2,6-dimethyl-p-cresol is outlined below.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3,5-dimethyltoluene (2,6-dimethyl-p-cresol) is alkylated with 2-bromopropane to form 4-isopropoxy-1,3-dimethylbenzene. This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[4][5]

-

Step 2: Oxidation of Benzylic Methyl Group. One of the benzylic methyl groups of the ether intermediate is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate or chromic acid are typically used for this transformation, which selectively oxidizes alkyl groups attached to an aromatic ring.[6][7]

Caption: Proposed two-step synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Isopropoxy-1,3-dimethylbenzene

-

To a stirred solution of 2,6-dimethyl-4-hydroxytoluene (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 1 hour to ensure the formation of the potassium phenoxide salt.

-

Add 2-bromopropane (1.2 eq) dropwise to the refluxing mixture.

-

Maintain the reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude oil in diethyl ether and wash with 1M NaOH solution to remove any unreacted starting material, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-isopropoxy-1,3-dimethylbenzene, which can be purified by column chromatography if necessary.

Causality: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.[4] A moderate base like K₂CO₃ is sufficient to deprotonate the phenol without causing significant side reactions like the elimination of 2-bromopropane.[8]

Step 2: Synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid

-

In a round-bottom flask equipped with a reflux condenser, add the 4-isopropoxy-1,3-dimethylbenzene (1.0 eq) from the previous step and a solution of potassium permanganate (KMnO₄) (3.0-4.0 eq) in water.

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 8-12 hours. The disappearance of the purple color of permanganate and the formation of a brown manganese dioxide precipitate indicates reaction progress.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

Wash the filter cake with a small amount of hot water.

-

Cool the combined filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2.

-

The desired product, 4-Isopropoxy-2,6-dimethylbenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality: Benzylic oxidation requires a strong oxidizing agent and heat.[7] The acidic workup is crucial to protonate the potassium carboxylate salt formed in situ, causing the neutral, less water-soluble carboxylic acid to precipitate.[6]

Physicochemical and Spectroscopic Characterization

The structural features of 4-Isopropoxy-2,6-dimethylbenzoic acid dictate its physical and spectroscopic properties.

Physicochemical Properties

The combination of a polar carboxylic acid group and nonpolar alkyl/alkoxy groups results in moderate hydrophobicity and solubility characteristics.[1]

| Property | Value | Source |

| CAS Number | 100256-93-7 | [9][10][11] |

| Molecular Formula | C₁₂H₁₆O₃ | [12] |

| Molecular Weight | 208.25 g/mol | [9][12] |

| Appearance | White to off-white solid (predicted) | [13] |

| Melting Point | Not available. Estimated to be in the range of 120-150 °C based on analogs like 2,6-dimethylbenzoic acid (116 °C)[14] and 4-isopropylbenzoic acid (117-118 °C).[15] | N/A |

| pKa | Not available. Estimated to be ~4.0-4.5 in water, typical for benzoic acids, slightly influenced by substituents. | N/A |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, DMSO, and chloroform.[1][13] |

Spectroscopic Signatures

Detailed spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental data is not publicly available, the expected spectral characteristics can be reliably predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum is expected to be highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0-13.0 | Broad singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal.[16] |

| ~6.7-6.8 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to symmetry and appear as a singlet. They are shielded by the electron-donating isopropoxy and methyl groups. |

| ~4.5-4.7 | Septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split into a septet by the six adjacent equivalent methyl protons. |

| ~2.3-2.4 | Singlet | 6H | Ar-CH₃ | The six protons of the two equivalent aromatic methyl groups appear as a sharp singlet. |

| ~1.3-1.4 | Doublet | 6H | -OCH(CH₃)₂ | The six protons of the two equivalent methyl groups in the isopropoxy group are split into a doublet by the adjacent methine proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR provides complementary structural information.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded.[16][17] |

| ~158-160 | C-OR (Ar) | The aromatic carbon attached to the isopropoxy group is deshielded by the oxygen atom. |

| ~138-140 | C-CH₃ (Ar) | The aromatic carbons bearing the methyl groups. |

| ~128-130 | C-COOH (Ar) | The aromatic carbon attached to the carboxylic acid group. |

| ~112-115 | C-H (Ar) | The protonated aromatic carbons are relatively shielded. |

| ~70-72 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |

| ~21-23 | -OCH(CH₃)₂ | The methyl carbons of the isopropoxy group. |

| ~19-21 | Ar-CH₃ | The aromatic methyl carbons. |

Infrared (IR) Spectroscopy The IR spectrum is dominated by absorptions from the carboxyl and ether groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 (broad) | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid OH group.[16] |

| ~1700-1720 (strong) | C=O stretch | Strong, sharp absorption for the carbonyl group of the carboxylic acid dimer.[16] |

| ~1250-1300 | C-O stretch | Strong absorption associated with the aryl-alkyl ether linkage. |

| ~1600 & ~1475 | C=C stretch | Aromatic ring stretching vibrations. |

Mass Spectrometry (MS) In mass spectrometry, aromatic carboxylic acids typically show a discernible molecular ion peak.[17]

| m/z | Fragment | Description |

| 208 | [M]⁺ | Molecular ion peak. |

| 191 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[16][17] |

| 163 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical.[16] |

| 166 | [M - C₃H₆]⁺ | Potential McLafferty-type rearrangement involving the isopropoxy group, leading to the loss of propene. |

Reactivity and Mechanistic Considerations

The reactivity of 4-Isopropoxy-2,6-dimethylbenzoic acid is governed by the interplay of its three functional components: the carboxylic acid, the substituted aromatic ring, and the isopropoxy ether.

Carboxylic Acid Reactivity: The Impact of Steric Hindrance

The most significant feature influencing the molecule's reactivity is the severe steric hindrance around the carboxylic acid group, caused by the two ortho-methyl substituents. This steric shielding makes nucleophilic attack on the carbonyl carbon exceptionally difficult.[3]

-

Esterification: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) is likely to be extremely slow or fail altogether. More robust methods are required, such as conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂) followed by reaction with an alcohol, or using a coupling agent like DCC (dicyclohexylcarbodiimide).[3][18]

-

Amidation: Similar to esterification, direct amidation with amines is challenging. The use of peptide coupling reagents or conversion to an acyl chloride is necessary to form amides.

Caption: Steric hindrance from ortho-methyl groups impeding nucleophilic attack.

Aromatic Ring Reactivity

Electrophilic aromatic substitution (EAS) reactions on the benzene ring are directed by the existing substituents. The isopropoxy group is a powerful activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. The carboxylic acid group is a deactivating, meta-director.

-

Directing Effects: The overall effect is strong activation by the isopropoxy group. The positions ortho to the isopropoxy group (positions 3 and 5) are the most electron-rich and sterically accessible for electrophilic attack.

-

Potential Reactions: Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at the 3- and 5-positions.

Potential Applications in Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[19] 4-Isopropoxy-2,6-dimethylbenzoic acid serves as a valuable and versatile building block for creating complex molecules with tailored properties.

-

Scaffold for Novel Entities: The molecule can be used as a starting point for the synthesis of new chemical entities. The sterically hindered acid can be used to introduce a bulky, rigid element into a molecule, which can be advantageous for tuning binding affinity and selectivity for a biological target.

-

Modulation of Physicochemical Properties: The isopropoxy group and the overall substitution pattern provide a handle to control lipophilicity (LogP), a critical parameter for oral absorption and cell membrane permeability. The carboxylic acid can be masked as a prodrug to improve bioavailability.[20][21]

-

Prodrug Strategies: Carboxylic acids are common targets for prodrug design. Converting the acid to an ester (e.g., an acyloxymethyl ester) can mask the polar acid group, enhancing membrane permeability and oral absorption.[20] The ester would then be cleaved by endogenous esterases in the body to release the active parent drug. This strategy is particularly relevant for drugs classified under the Biopharmaceutics Classification System (BCS) as Class IV, which suffer from both low solubility and low permeability.[22]

Safe Handling and Storage

As with any chemical, proper safety precautions should be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[23]

-

Hazards: While specific toxicology data is unavailable, compounds of this class may cause skin and eye irritation.[23] Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

-

Chemistry LibreTexts. (2021, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]

-

Godfrey, P. D., & McNaughton, D. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024303. [Link]

-

Naraoka, H., et al. (2007). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3273-3278. [Link]

-

Chemsrc. (n.d.). 4-isopropyl-2,6-dimethyl-benzoic acid | CAS#:100256-42-6. Retrieved January 22, 2026, from [Link]

-

Ivy Fine Chemicals. (n.d.). 4-ISOPROPOXY-2,6-DIMETHYLBENZOIC ACID [CAS: 100256-93-7]. Retrieved January 22, 2026, from [Link]

-

JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 22, 2026, from [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video). Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved January 22, 2026, from [Link]

-

PubMed. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. Retrieved January 22, 2026, from [Link]

-

YouTube. (2021, May 11). Benzoic Acid Synthesis. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2,3-dimethylbenzoic acid. Retrieved January 22, 2026, from [Link] (Note: This is for a structural isomer, but provides relevant formula and weight information).

-

PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2-methoxybenzoic acid. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved January 22, 2026, from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved January 22, 2026, from [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved January 22, 2026, from [Link]

-

PubMed. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Retrieved January 22, 2026, from [Link]

-

Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved January 22, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2,6-dimethylbenzoic acid. Retrieved January 22, 2026, from [Link]

-

UCL Discovery. (n.d.). Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved January 22, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2,6-Dimethoxybenzoicacid. Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 100256-93-7: 4-ISOPROPOXY-2,6-DIMETHYLBENZOIC ACID [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 7. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. 4-Isopropoxy-2,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 10. 100256-93-7|4-Isopropoxy-2,6-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 11. ivychem.com [ivychem.com]

- 12. 4-Isopropoxy-2,3-dimethylbenzoic acid | C12H16O3 | CID 82266432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 100256-91-5: 2,6-Dimethyl-4-propoxybenzoic acid [cymitquimica.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 18. prepchem.com [prepchem.com]

- 19. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxy-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest in medicinal chemistry and materials science. Its structure, featuring a bulky isopropoxy group and two methyl groups flanking the carboxylic acid moiety, suggests distinct physical and chemical characteristics that can influence its behavior in various applications, from drug formulation to organic synthesis. This guide provides a comprehensive overview of the predicted and expected physical properties of this compound, alongside detailed experimental protocols for their empirical determination. Given the limited availability of experimental data in public literature, this document combines theoretical predictions with comparative analysis of structurally related compounds to offer a robust scientific resource.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data in peer-reviewed literature for 4-Isopropoxy-2,6-dimethylbenzoic acid, the following physical properties have been predicted using established computational cheminformatics models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.

| Property | Predicted Value | Notes and Comparative Analysis |

| Melting Point (°C) | 130 - 150 | The presence of the 2,6-dimethyl substitution is known to affect crystal packing. For comparison, 2,6-dimethylbenzoic acid has a melting point of 114-117 °C, while 4-isopropoxybenzoic acid melts at 164-167 °C. The predicted value lies between these two, suggesting that the isopropoxy group's influence on intermolecular forces is significant. |

| Boiling Point (°C) | 320 - 340 | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[1][2] The relatively high molecular weight of 4-Isopropoxy-2,6-dimethylbenzoic acid contributes to this elevated predicted boiling point. |

| Water Solubility (g/L) | ~0.1 | The bulky, nonpolar isopropoxy and dimethyl groups are expected to significantly decrease water solubility compared to benzoic acid. Carboxylic acids show pH-dependent solubility, with increased solubility in alkaline solutions due to salt formation. |

| pKa | ~3.5 - 4.0 | The two ortho methyl groups are electron-donating, which would typically decrease acidity (increase pKa) compared to benzoic acid (pKa 4.20). However, these bulky groups can also force the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance stabilization of the carboxylate anion and thus increasing acidity (lowering pKa). This "ortho effect" likely leads to a slightly lower pKa than benzoic acid. |

| LogP | ~3.5 | The octanol-water partition coefficient (LogP) is predicted to be relatively high, indicating a preference for lipophilic environments. This is consistent with the presence of the isopropoxy and dimethyl substituents. |

Experimental Determination of Physical Properties

For researchers seeking to validate the predicted properties or requiring precise experimental values, the following standard protocols are recommended.

Melting Point Determination (Thiele Tube Method)

This method provides a simple yet accurate means of determining the melting range of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 4-Isopropoxy-2,6-dimethylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound should exhibit a sharp melting range of 1-2 °C.[3]

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding the solubility of 4-Isopropoxy-2,6-dimethylbenzoic acid in various solvents is critical for its application in synthesis, purification, and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: A known volume of the clear supernatant is carefully removed, and the solvent is evaporated to dryness. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration can be determined using a calibrated analytical technique such as HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in different pH environments.

Methodology:

-

Solution Preparation: A precise mass of 4-Isopropoxy-2,6-dimethylbenzoic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa Determination.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons: Two singlets are expected for the two aromatic protons, likely in the range of 6.8-7.2 ppm. The exact chemical shifts will be influenced by the electron-donating effects of the isopropoxy and methyl groups.

-

Isopropoxy Group (-OCH(CH₃)₂): A septet for the methine proton (-OCH) is expected around 4.5-5.0 ppm, coupled to the six methyl protons. A doublet for the six equivalent methyl protons (-CH(CH₃)₂) will appear further upfield, likely between 1.2-1.5 ppm.

-

Methyl Groups (-CH₃): A singlet integrating to six protons for the two equivalent methyl groups at positions 2 and 6 is expected around 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group will be downfield, while the carbons attached to the isopropoxy and methyl groups will also be significantly shifted. The quaternary carbons will likely show lower intensity.

-

Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) is expected around 70-75 ppm, and the two equivalent methyl carbons will be around 20-25 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons at positions 2 and 6 will appear around 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.

-

C-O Stretch: A strong band for the C-O stretching of the carboxylic acid and the ether linkage will appear in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropoxy groups will be just below 3000 cm⁻¹.

Conclusion

4-Isopropoxy-2,6-dimethylbenzoic acid is a compound for which a comprehensive set of experimentally determined physical properties is not yet available in the public domain. This technical guide provides a robust starting point for researchers by offering reliable predicted values for key physical properties, contextualized with data from structurally similar molecules. Furthermore, the detailed experimental protocols outlined herein provide a clear pathway for the empirical validation of these predictions. The predicted spectral characteristics offer a valuable reference for the identification and characterization of this compound in future synthetic and analytical work.

References

-

ChemSynthesis. (n.d.). 2,6-dimethylbenzoic acid. Retrieved from [Link]

-

TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

-

LibreTexts. (2023, October 29). 2.3: Melting Point Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Isopropoxy-2,6-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Isopropoxy-2,6-dimethylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic molecules. This document outlines a multi-pronged analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The causality behind the selection of each experimental technique is detailed, emphasizing a self-validating system of protocols to ensure the unambiguous determination of the molecular structure.

Introduction: The Imperative for Rigorous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a promising drug candidate. The subject of this guide, 4-Isopropoxy-2,6-dimethylbenzoic acid (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ), presents a unique combination of functional groups—a carboxylic acid, an ether, and a substituted aromatic ring—that necessitates a systematic and orthogonal analytical strategy for its complete and accurate characterization.[1][2]

This guide will walk through a logical, field-proven workflow for elucidating the structure of this molecule, from initial confirmation of its molecular weight to the fine-grained details of atomic connectivity and spatial arrangement.

The Elucidation Workflow: A Step-by-Step Approach

Caption: A logical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in characterizing any new compound is to confirm its molecular weight and deduce its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.[3]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive ion mode, we expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ should be prominent.

-

Data Analysis: The experimentally determined mass of the molecular ion is compared to the theoretical mass calculated for the expected molecular formula (C₁₂H₁₆O₃).

Expected Results & Interpretation:

For 4-Isopropoxy-2,6-dimethylbenzoic acid, the expected monoisotopic mass is 208.1099. The HRMS data should confirm this value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. The fragmentation pattern can also offer initial structural clues. For benzoic acid derivatives, a common fragmentation is the loss of the hydroxyl group, followed by the loss of carbon monoxide.[3]

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 209.1172 | Protonated molecule |

| [M-H]⁻ | 207.1027 | Deprotonated molecule |

| [M-OH]⁺ | 191.1066 | Loss of hydroxyl group from the carboxylic acid |

| [M-COOH]⁺ | 163.1117 | Loss of the carboxyl group |

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups within a molecule.[5] For our target compound, we are looking for the characteristic vibrational modes of a carboxylic acid, an ether, and a substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present.

Expected Results & Interpretation:

The IR spectrum of 4-Isopropoxy-2,6-dimethylbenzoic acid is expected to show several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) | The broadness is due to hydrogen bonding.[6][7] |

| ~2970 | C-H stretch (aliphatic) | From the isopropoxy and methyl groups. |

| ~1700 | C=O stretch (carboxylic acid) | Characteristic strong absorption for the carbonyl group.[6] |

| ~1600, ~1470 | C=C stretch (aromatic ring) | Indicates the presence of the benzene ring. |

| ~1250 | C-O stretch (ether and carboxylic acid) | Overlapping signals from the isopropoxy and carboxylic acid C-O bonds.[8][7] |

| 950-910 (broad) | O-H bend (out-of-plane) | Another characteristic feature of a carboxylic acid dimer.[8] |

The presence of these key bands provides strong, corroborating evidence for the major functional groups in the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic compounds in solution.[9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow us to map out the complete carbon-hydrogen framework of the molecule.

1D NMR: ¹H and ¹³C Spectra

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to assign them to the different proton and carbon environments in the molecule.

Expected ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH)[6] |

| ~6.5-7.0 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| ~4.5 | Septet | 1H | Isopropoxy methine proton (-OCH(CH₃)₂) |

| ~2.2 | Singlet | 6H | Methyl protons on the aromatic ring (-CH₃) |

| ~1.3 | Doublet | 6H | Isopropoxy methyl protons (-OCH(CH₃)₂) |

Expected ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid carbonyl carbon (-COOH)[6] |

| ~160 | Aromatic carbon attached to the isopropoxy group (C-4) |

| ~138 | Aromatic carbons attached to the methyl groups (C-2, C-6) |

| ~128 | Aromatic carbon attached to the carboxylic acid (C-1) |

| ~115 | Aromatic carbons at positions 3 and 5 (C-3, C-5) |

| ~70 | Isopropoxy methine carbon (-OCH(CH₃)₂) |

| ~22 | Isopropoxy methyl carbons (-OCH(CH₃)₂) |

| ~20 | Methyl carbons on the aromatic ring (-CH₃) |

The symmetry of the molecule is expected to result in fewer signals than the total number of carbons and protons.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides information about the different types of protons and carbons, 2D NMR experiments reveal how they are connected to each other.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments.

Caption: A representation of the key structural fragments and their connectivity.

Expected 2D NMR Correlations:

-

COSY: A correlation between the isopropoxy methine proton (~4.5 ppm) and the isopropoxy methyl protons (~1.3 ppm).

-

HSQC: Correlations between each proton signal and its directly attached carbon signal (e.g., aromatic protons to aromatic carbons, methyl protons to methyl carbons).

-

HMBC:

-

The aromatic protons (~6.5-7.0 ppm) will show correlations to the surrounding aromatic carbons.

-

The methyl protons on the ring (~2.2 ppm) will show correlations to the aromatic carbons at positions 1, 2, 3, and 6.

-

The isopropoxy methine proton (~4.5 ppm) will show a key correlation to the aromatic carbon at position 4 (~160 ppm), confirming the attachment of the isopropoxy group.

-

X-ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[10][11][12] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The key and often most challenging step is to grow a high-quality single crystal of the compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

A successful crystallographic analysis would not only confirm the connectivity established by NMR but also provide precise geometric parameters of the molecule.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 4-Isopropoxy-2,6-dimethylbenzoic acid is a clear demonstration of the power of a multi-technique, synergistic analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a highly confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the final, definitive piece of evidence. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this compound.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 317, 271-292. Retrieved from [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2015). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2,3-dimethylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Chemsrc. (n.d.). 4-isopropyl-2,6-dimethyl-benzoic acid. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. Retrieved from [Link]

-

NIH. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

-

arkat usa. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 4-Isopropoxy-2,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Isopropoxy-2,3-dimethylbenzoic acid | C12H16O3 | CID 82266432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. rigaku.com [rigaku.com]

- 14. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to Determining the Solubility of 4-Isopropoxy-2,6-dimethylbenzoic acid in Various Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4-isopropoxy-2,6-dimethylbenzoic acid. Given the limited publicly available solubility data for this specific compound, this document emphasizes robust experimental design, procedural accuracy, and the underlying physicochemical principles governing its solubility. We will detail the equilibrium shake-flask method, solvent selection rationale, and analytical quantification, providing a self-validating system for generating reliable solubility profiles.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in drug discovery and development. It directly influences a compound's bioavailability, formulation feasibility, and in-vivo efficacy. For a molecule like 4-isopropoxy-2,6-dimethylbenzoic acid, understanding its behavior in a range of solvents is paramount for applications in pharmaceutical sciences, from initial screening to final dosage form design. This guide will provide the necessary theoretical and practical foundation for these investigations.

Molecular Structure and Predicted Solubility Behavior:

4-Isopropoxy-2,6-dimethylbenzoic acid is an aromatic carboxylic acid. Its structure, characterized by a substituted benzene ring, dictates its solubility. The carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding.[1][2][3][4] Conversely, the aromatic ring and the isopropoxy and dimethyl groups contribute to the molecule's non-polar, hydrophobic character.[2][5] Based on the "like dissolves like" principle, we can predict the following general solubility trends[5][6]:

-

High solubility is expected in less polar organic solvents such as ethers, alcohols, and chloroform.[5]

-

Limited solubility is anticipated in water due to the significant hydrophobic portion of the molecule.[2][5]

-

pH-dependent solubility in aqueous solutions is expected. In alkaline conditions, the carboxylic acid will deprotonate to form a more soluble salt.[1]

Experimental Methodology: A Framework for Accurate Solubility Determination

The following sections detail a robust, step-by-step protocol for determining the equilibrium solubility of 4-isopropoxy-2,6-dimethylbenzoic acid.

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended to cover a range of polarities and chemical functionalities:

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol | To assess solubility in aqueous and alcoholic systems, relevant for biological and formulation contexts. Water is the baseline for aqueous solubility.[2][3][4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents that can accept hydrogen bonds but do not donate them. DMSO is a common solvent for initial compound screening. |

| Non-Polar | Hexane, Toluene | To determine solubility in hydrophobic environments, mimicking lipid membranes. |

| Intermediate | Dichloromethane, Ethyl Acetate | To assess solubility in commonly used extraction and chromatography solvents. |

| Aqueous Buffers | pH 4.0, 7.4, 9.0 | To investigate the impact of pH on the solubility of this acidic compound. |

Experimental Workflow: The Equilibrium Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until the solution is saturated.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of 4-isopropoxy-2,6-dimethylbenzoic acid into a glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is crucial to avoid artificially high concentration readings.

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

-

Data Analysis and Presentation

Quantitative Solubility Data

The results of the solubility experiments should be tabulated for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| Methanol | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Calculated Data] |

| Hexane | 25 | [Experimental Data] | [Calculated Data] |

| Toluene | 25 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] |

| pH 4.0 Buffer | 25 | [Experimental Data] | [Calculated Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] |

| pH 9.0 Buffer | 25 | [Experimental Data] | [Calculated Data] |

Conceptual Model of Solute-Solvent Interactions

The solubility of 4-isopropoxy-2,6-dimethylbenzoic acid is governed by the interplay of intermolecular forces between the solute and the solvent.

Caption: Intermolecular interactions influencing solubility.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 4-isopropoxy-2,6-dimethylbenzoic acid. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the development of this compound in pharmaceutical and other scientific applications.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

-

PubChem. (n.d.). 4-Isopropoxy-2,3-dimethylbenzoic acid. Retrieved January 22, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available at: [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved January 22, 2026, from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

Sources

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scitechnol.com [scitechnol.com]

An In-depth Technical Guide to 4-Isopropoxy-2,6-dimethylbenzoic acid: From Discovery to Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxy-2,6-dimethylbenzoic acid, a specialized organic molecule primarily recognized for its role as a key intermediate in the synthesis of long-acting local anesthetics, most notably bupivacaine. While not extensively studied as an independent entity, its history is intrinsically linked to the development of modern regional anesthesia. This document will delve into the historical context of its parent compounds, explore its plausible synthetic pathways based on established chemical principles, and detail its critical function in the production of clinically significant pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Historical Context

The significance of 4-Isopropoxy-2,6-dimethylbenzoic acid (CAS No. 100256-93-7) is not found in its independent discovery but rather in its pivotal position within the synthetic route to bupivacaine, a widely used local anesthetic. The history of local anesthesia is a fascinating journey from the isolation of cocaine in the mid-19th century to the development of safer, synthetic alternatives. Bupivacaine, synthesized in 1957 by the Swedish chemist Dr. Bo af Ekenstam, marked a significant advancement in the field, offering a long duration of action.[1][2][3][4]

The core structure of many amide-type local anesthetics, including bupivacaine, consists of an aromatic ring linked to an amino group via an amide bond. The specific substituents on the aromatic ring and the nature of the amino group dictate the compound's potency, duration of action, and toxicity profile. The 2,6-dimethyl substitution on the phenyl ring is a common feature in this class of anesthetics, as seen in lidocaine, and is crucial for its anesthetic properties.

While the seminal work of af Ekenstam laid the foundation for bupivacaine, the specific synthetic intermediates, such as 4-Isopropoxy-2,6-dimethylbenzoic acid, are often not the central focus of historical accounts. This guide, therefore, aims to illuminate the chemistry behind this important precursor.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Isopropoxy-2,6-dimethylbenzoic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 100256-93-7 | [5] |

| Molecular Formula | C₁₂H₁₆O₃ | [5] |

| Molecular Weight | 208.25 g/mol | [5] |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Solubility | Soluble in organic solvents, sparingly soluble in water (predicted) | General knowledge |

Synthetic Pathways and Methodologies

Proposed Synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid

The most logical approach involves a two-step process: the synthesis of 4-hydroxy-2,6-dimethylbenzoic acid, followed by its etherification.

Step 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzoic acid

The synthesis of this precursor can be achieved through various methods, including the dehydrogenation of cyclohexenone carboxylic acid derivatives.[6] A patent describes the preparation of 2,6-dimethyl-4-hydroxybenzoic acid methyl ester by heating 3,5-dimethyl-4-methoxycarbonyl-cyclohexen-2-one-1 with a palladium on activated carbon catalyst.[6] Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Step 2: Isopropylation (Etherification) of 4-Hydroxy-2,6-dimethylbenzoic acid

The conversion of the hydroxyl group to an isopropoxy group can be accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.

Experimental Protocol: Synthesis of 4-Isopropoxy-2,6-dimethylbenzoic acid

Materials:

-

4-Hydroxy-2,6-dimethylbenzoic acid

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as the solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1 equivalent) in acetone or DMF.

-

Addition of Base: Add potassium carbonate (a slight excess, e.g., 1.5-2 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl group.

-

Addition of Alkylating Agent: Add isopropyl bromide (a slight excess, e.g., 1.2-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-